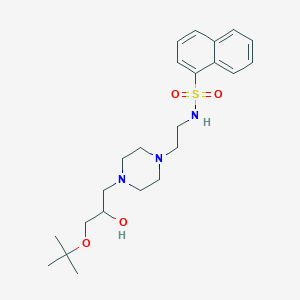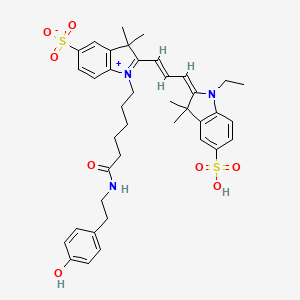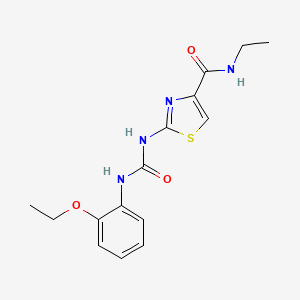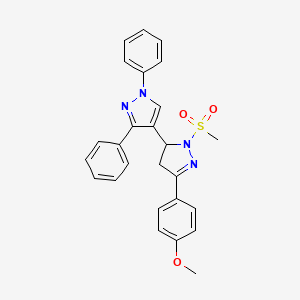
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as CCPA, and it has been shown to have various biochemical and physiological effects that make it a valuable tool for studying cellular signaling pathways and other biological processes.
Applications De Recherche Scientifique
1. Biodegradation Studies
N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide is structurally similar to β-cyfluthrin, a pesticide. Research has focused on biodegradation of such substances. For instance, a study by Saikia et al. (2005) explored the degradation of β-cyfluthrin by Pseudomonas stutzeri, indicating the potential for bioremediation of related compounds.
2. Medicinal Chemistry Applications
Research on N-heterocyclic carbenes (NHCs), which are structurally related, shows that these compounds, especially Ag(I)-NHCs, have potent antibacterial and antitumor properties, as highlighted by Johnson et al. (2017). This indicates a potential pathway for the use of N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide in medicinal applications.
3. Asymmetric Synthesis
In the field of asymmetric synthesis, compounds with cyclopropane structures have been extensively studied for their biological activity and metabolic profiles. Research by Pons et al. (2021) delves into the stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane, which can be relevant for similar compounds like N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide.
4. Antibacterial Agent Research
Similar compounds have been explored as antibacterial agents. For example, Bouzard et al. (1992) synthesized and tested various naphthyridine derivatives for their antibacterial activities. This research can provide insights into similar applications for N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide.
5. Synthesis and Characterization of Polyamides
In the synthesis of polymers, related compounds have been utilized. For example, Guangming et al. (2016) synthesized difluorobenzamide monomers for creating semiaromatic polyamides, suggesting potential uses in polymer science for N-(1-Cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-15(2,3)14(22)19-10-4-5-12(17)11(8-10)13(21)20-16(9-18)6-7-16/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFOSBLBPGNKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)NC2(CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)
![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)
![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)


![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)


![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)